2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14(29-16-4-6-18-19(12-16)28-13-27-18)21(26)25-10-8-24(9-11-25)20-7-5-17(22-23-20)15-2-3-15/h4-7,12,14-15H,2-3,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNCXWFTEGEIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Cyclopropylpyridazinyl Group: This step involves the reaction of a suitable pyridazine derivative with cyclopropylamine under controlled conditions.
Coupling with Piperazine:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The piperazinyl and pyridazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving benzodioxole and pyridazine derivatives.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodioxole and pyridazine moieties. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The cyclopropyl group on pyridazine may enhance metabolic stability compared to bulkier substituents (e.g., phenyl in ) .
Crystallographic and Structural Analysis
Key applications include:
- High-resolution refinement : SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for validating the stereochemistry of complex heterocycles like pyridazinylpiperazines .
- Twinned data handling : SHELX’s capability to manage twinned crystals (common in flexible molecules) suggests utility in resolving the target compound’s conformation .
Pharmacological Implications
Piperazine-containing compounds often exhibit CNS activity (e.g., antipsychotics, antidepressants) or kinase inhibition. The pyridazine core may target adenosine receptors or phosphodiesterases, while the benzodioxol group could modulate serotoninergic pathways. Comparatively:
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural motif combining a benzodioxole moiety and a piperazine ring substituted with a cyclopropylpyridazine . This structural complexity may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O5 |
| Molecular Weight | 444.51 g/mol |
| IUPAC Name | 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
| Solubility | Soluble in DMSO |
Research on similar compounds suggests that they may exert their biological effects through several mechanisms:
- Cell Cycle Regulation : Compounds with the benzodioxole moiety have been shown to induce cell cycle arrest, particularly at the S phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells.
- Enzyme Inhibition : The structural components suggest potential interactions with various enzymes, which could lead to therapeutic effects in diseases such as cancer or bacterial infections .
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds:
- In Vitro Studies : Compounds structurally similar to 2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]propan-1-one have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. These effects are often attributed to their ability to disrupt cell cycle progression and induce apoptosis .
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties:
- Bacterial Inhibition : Related compounds have shown effectiveness against Gram-positive bacteria, suggesting that this compound might also inhibit bacterial growth through similar mechanisms .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives containing the benzodioxole structure. The results indicated that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis and halting cell cycle progression .
Study 2: Enzyme Interaction
Another research article focused on enzyme inhibition capabilities of compounds with similar structures. It was found that these compounds could inhibit specific kinases involved in cancer progression, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
